2-Phenyl-1-[3-(pyridin-3-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one
Overview
Description
2-Phenyl-1-[3-(pyridin-3-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique combination of phenyl, pyridinyl, and thienyl groups attached to a triazole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[3-(pyridin-3-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate acylating agents.
Introduction of the Phenylacetyl Group: This step involves the acylation of the triazole ring with phenylacetyl chloride under basic conditions.
Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction using a pyridine derivative.
Incorporation of the Thienylmethyl Group: This final step involves the alkylation of the triazole ring with a thienylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[3-(pyridin-3-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and thienylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-Phenyl-1-[3-(pyridin-3-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[3-(pyridin-3-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine: Lacks the thienylmethyl group, which may result in different biological activities.
1-(phenylacetyl)-3-(2-thienyl)-1H-1,2,4-triazol-5-amine: Lacks the pyridinyl group, which may affect its chemical reactivity and biological properties.
1-(phenylacetyl)-3-(3-pyridinyl)-N-methyl-1H-1,2,4-triazol-5-amine: Contains a methyl group instead of the thienylmethyl group, which may influence its pharmacokinetic properties.
Uniqueness
2-Phenyl-1-[3-(pyridin-3-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one is unique due to the presence of both pyridinyl and thienylmethyl groups attached to the triazole ring. This combination of functional groups can result in distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-phenyl-1-[3-pyridin-3-yl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-18(12-15-6-2-1-3-7-15)25-20(22-14-17-9-5-11-27-17)23-19(24-25)16-8-4-10-21-13-16/h1-11,13H,12,14H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKDKEBSTMAVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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